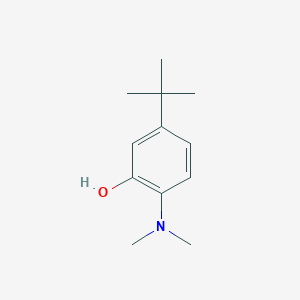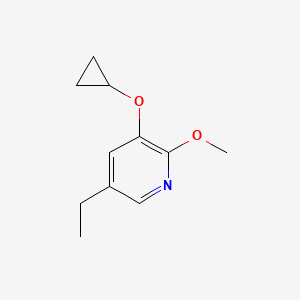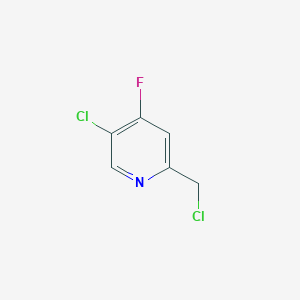
2-Acetyl-6-fluoroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-fluoroisonicotinic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of isonicotinic acid, featuring an acetyl group at the 2-position and a fluorine atom at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-fluoroisonicotinic acid typically involves the introduction of the acetyl and fluoro groups onto the isonicotinic acid framework. One common method is the acetylation of 6-fluoroisonicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Carboxy-6-fluoroisonicotinic acid.
Reduction: 2-(1-Hydroxyethyl)-6-fluoroisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific pathways in diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-acetyl-6-fluoroisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The acetyl group may also play a role in modulating the compound’s activity by influencing its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroisonicotinic Acid: Lacks the acetyl group, which may result in different biological activities and chemical reactivity.
6-Fluoroisonicotinic Acid: Lacks the acetyl group at the 2-position, affecting its overall properties.
2-Acetylisonicotinic Acid: Lacks the fluorine atom, which can influence its interactions with biological targets.
Uniqueness: 2-Acetyl-6-fluoroisonicotinic acid is unique due to the presence of both the acetyl and fluoro groups, which can synergistically enhance its chemical and biological properties
Eigenschaften
Molekularformel |
C8H6FNO3 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
2-acetyl-6-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
CNPGBPKRYXBLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















